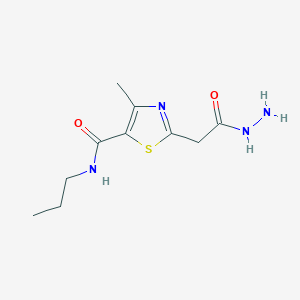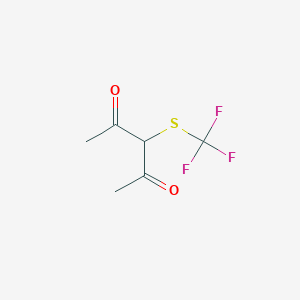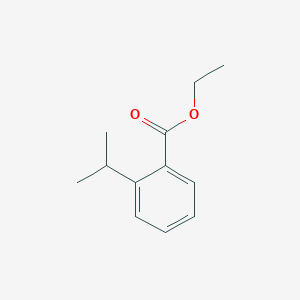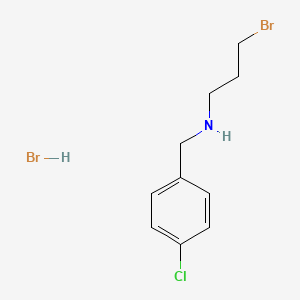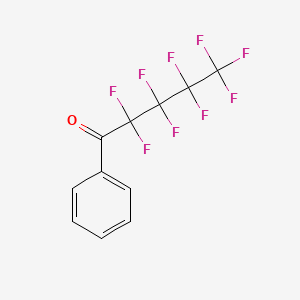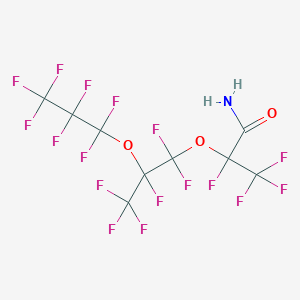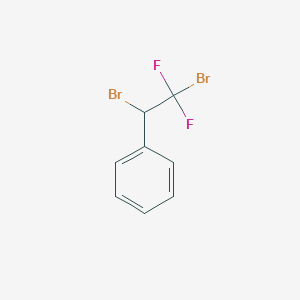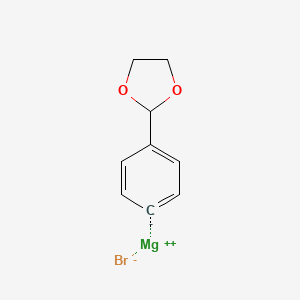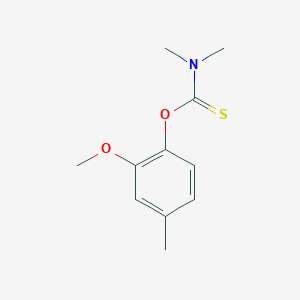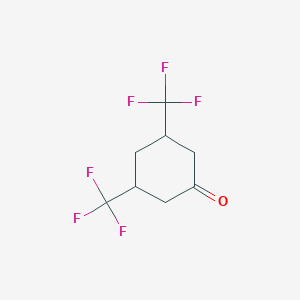
3,5-Bis(trifluoromethyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)cyclohexanone, also known as 3,5-Bis(trifluoromethyl)cyclohexan-1-one, is an organic compound that belongs to the cyclohexanone family of compounds. It is a colorless liquid with a strong odor and is soluble in water. This compound is used in various scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone has a wide range of scientific research applications, including the synthesis of other compounds, as a catalyst, and as an intermediate in laboratory experiments. It is used as a starting material in the synthesis of various compounds, including fluorinated cyclohexanes, trifluoromethylated heterocycles, and polyfluorinated compounds. It is also used as a catalyst in the reaction of aldehydes with organolithium reagents. Additionally, it is used as an intermediate in the synthesis of other compounds, such as trifluoromethylated polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is not well understood. However, it is believed that the compound acts as a Lewis acid, which allows it to act as a catalyst in certain reactions. Additionally, the trifluoromethyl groups are believed to increase the reactivity of the compound and make it more reactive than other compounds with similar structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed that the compound is biodegradable and does not bioaccumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone in laboratory experiments include its high reactivity and its ability to act as a catalyst in certain reactions. Additionally, it is relatively inexpensive and can be easily synthesized. The main limitation of using this compound in laboratory experiments is its high volatility, which can make it difficult to handle and store.
Zukünftige Richtungen
Future research on 3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone should focus on elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should be conducted to explore its potential applications in other areas, such as medicinal chemistry and materials science. Finally, further research should be conducted to improve the synthesis process and increase the yield of the compound.
Synthesemethoden
3,5-Bis(trifluoromethyl)cyclohexanone(trifluoromethyl)cyclohexanone is typically synthesized through a reaction of 3,5-dichlorocyclohexanone with trifluoromethyl iodide. This reaction is carried out in a solvent, such as acetonitrile, at room temperature. The reaction yields a product with a yield of up to 95%.
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKQGWXRNGSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)cyclohexanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
